TCO-PEG12-acid: A Technical Guide for Bioorthogonal Labeling and Drug Delivery
TCO-PEG12-acid: A Technical Guide for Bioorthogonal Labeling and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and applications of TCO-PEG12-acid, a key heterobifunctional linker in the field of bioconjugation and targeted drug delivery. This document details the molecule's reactivity, provides structured data on its properties, and outlines comprehensive experimental protocols for its use.
Introduction
TCO-PEG12-acid is a versatile chemical tool designed for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. It features two key functional groups: a highly strained trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid. These are separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer.
The TCO moiety is the reactive partner in the fastest known bioorthogonal reaction: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a 1,2,4,5-tetrazine (B1199680) (Tz).[1][2] This reaction is characterized by exceptionally fast kinetics and high specificity, proceeding rapidly at low concentrations and physiological conditions without the need for a toxic copper catalyst.[2] The terminal carboxylic acid allows for the covalent attachment of the linker to primary amine-containing biomolecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.[3][4] The PEG12 spacer enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can decrease the immunogenicity of the resulting conjugate.[5] These properties make TCO-PEG12-acid an invaluable reagent for applications ranging from fluorescent imaging and protein labeling to the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[6][7]
Structure and Chemical Properties
The structure of TCO-PEG12-acid consists of a rigid TCO ring system connected to a flexible PEG chain, which is terminated by a carboxylic acid.
Chemical Structure Diagram
Caption: Chemical structure of TCO-PEG12-acid.
Physicochemical and Technical Data
The following table summarizes the key quantitative properties of TCO-PEG12-acid.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₆H₆₇NO₁₆ | [3][4][8] |
| Molecular Weight | 769.92 g/mol | [3][8] |
| Purity | ≥95% (typically >98%) | [3][4] |
| Appearance | Colorless oil or solid | N/A |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C, desiccated | [3][4] |
Note: The trans-cyclooctene moiety can isomerize to the unreactive cis-cyclooctene (CCO) form over time, especially once in solution. Therefore, long-term storage of stock solutions is not recommended.[4][9]
Reactivity and Mechanism of Action
TCO-PEG12-acid is a bifunctional linker, enabling a two-stage conjugation strategy. First, the carboxylic acid is activated for reaction with an amine. Second, the TCO group undergoes a rapid bioorthogonal ligation with a tetrazine.
Amide Bond Formation
The carboxylic acid terminus can be coupled to primary or secondary amines on a target molecule (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This reaction is not spontaneous and requires activation of the carboxyl group, typically using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[3][7] The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester.[7] This ester readily reacts with an amine at physiological to slightly alkaline pH (7.2-8.0) to form the final amide linkage.[10]
TCO-Tetrazine IEDDA Reaction
The core of this linker's utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO (dienophile) and a tetrazine (diene). This reaction is exceptionally fast and selective.[1] The mechanism involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen (N₂) gas, driving the reaction to completion.[2]
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Reaction Kinetics
The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) spanning a wide range depending on the specific structures of the TCO and tetrazine partners, as well as solvent conditions.[8][11]
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| General TCO-Tetrazine | Aqueous Media | N/A | Up to 1 x 10⁶ | [8] |
| TCO & 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 25 | ~2000 | [8] |
| TCO-PEG₄ & various tetrazines | DPBS | 37 | 1100 - 73,000 | [8] |
| TCO & H-substituted tetrazines | Aqueous Media | N/A | Up to 30,000 | [8][12] |
Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction.[11][13] This rapid kinetic profile allows for efficient labeling at low micromolar or even nanomolar concentrations, which is crucial for in vivo applications.[2]
Experimental Protocols
The following sections provide detailed, generalized protocols for the two key reactions involving TCO-PEG12-acid. Note: These are starting points; optimization for specific molecules and applications is highly recommended.
Protocol 1: Amine Conjugation via EDC/NHS Chemistry (Two-Step)
This protocol describes the activation of the TCO-PEG12-acid and subsequent conjugation to an amine-containing molecule (e.g., a protein). The two-step method minimizes unwanted side reactions.
Materials:
-
TCO-PEG12-acid
-
Amine-containing molecule (e.g., protein at 1-10 mg/mL)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[3]
-
Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.0[10]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Activation of TCO-PEG12-acid
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of TCO-PEG12-acid in anhydrous DMSO or DMF.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer (or ultrapure water for NHS).
-
In a microfuge tube, add the TCO-PEG12-acid solution to Activation Buffer.
-
Add a 2 to 4-fold molar excess of EDC stock solution to the TCO-PEG12-acid solution. Mix gently.
-
Immediately add a 2 to 4-fold molar excess of NHS stock solution to the mixture.
-
Incubate at room temperature for 15-30 minutes.[7]
Step 2: Coupling to Amine-Containing Molecule
-
Ensure your amine-containing molecule (e.g., protein) is in the Coupling Buffer.
-
Add the activated TCO-PEG12-acid mixture from Step 1 to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to hydrolyze any remaining active esters.[5]
-
Purify the resulting TCO-labeled molecule by desalting column or dialysis to remove excess reagents.
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol describes the reaction between the newly synthesized TCO-labeled molecule and a tetrazine-functionalized partner.
Materials:
-
Purified TCO-labeled molecule (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
-
Reaction Buffer: PBS, pH 7.4, or other compatible biological buffer
Procedure:
-
Prepare the TCO-labeled molecule and the tetrazine-labeled molecule in the Reaction Buffer.
-
Mix the two components. It is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent.[5]
-
Incubate the reaction for 30-60 minutes at room temperature.[5] For very low concentration reactants, incubation can be extended or performed at 4°C for longer periods.
-
The reaction is typically high-yield, and for many applications, the conjugate can be used without further purification.
-
If purification is necessary to remove unreacted components, size-exclusion chromatography (SEC) is a common method.
Logical Workflow for Bioconjugate Synthesis
The overall process from starting materials to the final bioconjugate follows a logical workflow that leverages the dual reactivity of the TCO-PEG12-acid linker.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
